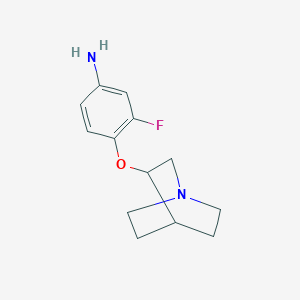

3-Fluoro-4-(quinuclidin-3-yloxy)aniline

Description

Properties

CAS No. |

937598-44-2 |

|---|---|

Molecular Formula |

C13H17FN2O |

Molecular Weight |

236.28 g/mol |

IUPAC Name |

4-(1-azabicyclo[2.2.2]octan-3-yloxy)-3-fluoroaniline |

InChI |

InChI=1S/C13H17FN2O/c14-11-7-10(15)1-2-12(11)17-13-8-16-5-3-9(13)4-6-16/h1-2,7,9,13H,3-6,8,15H2 |

InChI Key |

GDYFVLPXHUHZCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=C(C=C(C=C3)N)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This method leverages electron-deficient aromatic rings to facilitate ether bond formation.

Step 1: Nitration and Reduction of 3-Fluorobenzotrifluoride

Step 2: Bromination and Diazotization

-

Bromination : Treating 3-trifluoromethyl-4-fluoroaniline with bromine in acetic acid at 10–20°C yields 2-bromo-4-fluoro-5-trifluoromethylaniline (85% yield).

-

Diazotization : The brominated intermediate undergoes diazotization with NaNO₂/HCl, followed by hypophosphorous acid reduction to remove the amine, forming 3-fluoro-4-bromobenzene.

Step 3: Etherification with Quinuclidin-3-ol

The bromine substituent is displaced by quinuclidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C):

Challenges : Low reactivity due to steric bulk necessitates prolonged reaction times (12–24 h).

Ullmann Coupling for Ether Synthesis

Metal-catalyzed coupling offers an alternative to SNAr, particularly for sterically hindered systems.

Reaction Conditions:

-

Catalyst : CuI (10 mol%).

-

Ligand : 1,10-Phenanthroline.

-

Base : Cs₂CO₃.

-

Solvent : DMSO at 110°C.

Mechanism : The copper catalyst mediates the coupling between 3-fluoro-4-iodoaniline and quinuclidin-3-ol, forming the ether bond.

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation under milder conditions:

Conditions : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF at 0°C to room temperature.

Yield : 65–75%.

Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

-

Recrystallization : Normal heptane or ethyl acetate/hexane mixtures isolate the product.

-

Column Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) achieves >95% purity.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| SNAr | 60–70% | K₂CO₃, DMF, 80°C | Cost-effective, scalable | Long reaction times, steric hindrance |

| Ullmann Coupling | 70% | CuI, Cs₂CO₃, 110°C | Tolerates steric bulk | Requires expensive ligands |

| Mitsunobu | 65–75% | DIAD, PPh₃, 0–25°C | Mild conditions, high regioselectivity | High cost of reagents |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(quinuclidin-3-yloxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

3-Fluoro-4-(quinuclidin-3-yloxy)aniline has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it suitable for the development of drugs aimed at various diseases. For instance, compounds with similar structures have been shown to inhibit certain enzymes involved in disease pathways, suggesting that 3-fluoro derivatives could exhibit similar properties .

2. Targeted Protein Degradation:

Recent studies have highlighted the use of fluorinated compounds in targeted protein degradation strategies. The incorporation of 3-fluoro-4-(quinuclidin-3-yloxy)aniline into PROTACs (Proteolysis Targeting Chimeras) could enhance the specificity and efficacy of these therapeutic agents by improving their binding affinity to target proteins .

3. Cytokine Inhibition:

The compound may also serve as a cytokine inhibitor, which is crucial for treating inflammatory and autoimmune disorders. The structural features of 3-fluoro-4-(quinuclidin-3-yloxy)aniline allow it to interact with cytokine receptors, potentially reducing the release of pro-inflammatory cytokines .

Material Science Applications

1. Organic Photocatalysts:

In materials science, 3-fluoro-4-(quinuclidin-3-yloxy)aniline can be utilized as a component in organic thermally activated delayed fluorescence (TADF) systems. These materials are essential for developing efficient light-emitting devices and solar cells due to their ability to harvest light effectively and convert it into usable energy .

2. Synthesis of Functional Materials:

The compound can act as an organic building block for synthesizing various functional materials, including polymers and nanomaterials. Its unique electronic properties make it suitable for applications in electronics and photonics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, while the fluorine atom enhances the compound’s binding affinity and metabolic stability. These interactions lead to modulation of signaling pathways and physiological effects .

Comparison with Similar Compounds

Molecular and Structural Features

Key structural analogs differ primarily in the substituent attached to the 4-position of the aniline ring. The table below summarizes molecular properties and substituent effects:

| Compound Name | Molecular Formula | Substituent | Molecular Weight | Key Structural Notes |

|---|---|---|---|---|

| 3-Fluoro-4-(quinuclidin-3-yloxy)aniline | C₁₃H₁₆FN₂O | Quinuclidin-3-yloxy | 238.28 | Bicyclic amine; rigid, basic |

| 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) | C₁₂H₉FN₄O | Pyrrolotriazin-4-yloxy | 260.22 | Planar heterocycle; π-π stacking potential |

| 3-Fluoro-4-(pyridin-3-yloxy)aniline | C₁₁H₉FN₂O | Pyridin-3-yloxy | 204.20 | Monocyclic; moderate polarity |

| 3-Fluoro-4-methoxyaniline | C₇H₈FNO | Methoxy | 141.14 | Small, electron-donating group |

| 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline | C₁₃H₉ClF₃NO | 3-(Trifluoromethyl)phenoxy | 287.66 | Halogenated; strong electron-withdrawing effects |

| N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline | C₂₁H₂₂FN₃O₄ | Morpholinyl + phthalimide side chain | 399.42 | Polar side chain; increased solubility |

Biological Activity

3-Fluoro-4-(quinuclidin-3-yloxy)aniline, a compound with the chemical formula CHFNO, is a derivative of aniline characterized by the presence of a quinuclidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer treatment.

The biological activity of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various physiological processes, including neurotransmission and modulation of inflammatory responses. The compound is believed to act as an agonist at specific nAChR subtypes, influencing pathways associated with inflammation and neuroprotection .

Anticancer Properties

Recent studies have highlighted the anticancer potential of Mannich bases, a class to which this compound belongs. Research indicates that derivatives similar to 3-Fluoro-4-(quinuclidin-3-yloxy)aniline exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA topoisomerase inhibition .

Antimicrobial Activity

In addition to its anticancer properties, 3-Fluoro-4-(quinuclidin-3-yloxy)aniline has shown potential antimicrobial activity. Studies have reported that Mannich bases can possess antibacterial and antifungal properties, suggesting that this compound may also contribute to combating infections caused by resistant strains of bacteria and fungi .

Data Table: Biological Activities

| Activity Type | Cell Line/Pathogen | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | <10 µM | Induction of apoptosis |

| Anticancer | HepG2 | <10 µM | Inhibition of DNA topoisomerase |

| Anticancer | A549 | <10 µM | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Disruption of cell wall synthesis |

| Antimicrobial | Candida albicans | 20 µg/mL | Inhibition of ergosterol biosynthesis |

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline in models of neuroinflammation. The compound was found to significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells. This effect was mediated through the activation of the alpha7 nAChR subtype, which plays a critical role in modulating inflammatory responses in the nervous system .

Cytotoxicity Assessment

In another study, the cytotoxicity of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline was evaluated against several human cancer cell lines. The results demonstrated that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating its potential as a more effective anticancer agent .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify characteristic peaks:

- Aromatic protons (δ 6.5–7.5 ppm) and fluorine coupling (³J~8 Hz) .

- Quinuclidine protons (δ 1.5–3.0 ppm, multiplet) .

- 19F NMR : Single peak near δ -110 ppm confirms para-fluoro substitution .

- High-Resolution MS : Exact mass (e.g., [M+H]⁺ = 265.142) validates molecular formula .

What computational strategies predict biological targets of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline derivatives?

Q. Advanced

- Molecular Docking : Screen against kinase domains (e.g., c-Met) to assess binding affinity. Use software like AutoDock Vina, focusing on hydrogen bonds with the aniline NH₂ and hydrophobic interactions with quinuclidine .

- QSAR Models : Train models using descriptors like logP, topological polar surface area (TPSA), and electronegativity to predict activity. For example, fluorine’s electron-withdrawing effect may enhance target binding .

- MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns to identify critical binding residues .

How can SAR studies enhance pharmacokinetic properties of quinuclidine-containing aniline derivatives?

Q. Advanced

- Modify Substituents :

- Bioisosteres : Substitute NH₂ with methylamide (-NHCOCH₃) to prolong half-life while retaining H-bond capacity .

- In Vitro ADME : Assess permeability (Caco-2 assays) and metabolic stability (microsomal incubations) to prioritize analogs .

How should researchers resolve discrepancies in biological activity data between in vitro and in vivo models?

Q. Advanced

- Assay Validation : Replicate in vitro assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that alter observed activity .

- Species-Specific Factors : Test humanized models or primary cells to address interspecies target differences .

What are critical considerations for protecting the amino group during fluorinated aniline synthesis?

Q. Basic

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent oxidation. Boc is preferred for ease of removal (TFA/dichloromethane) .

- Compatibility : Ensure protecting groups tolerate reaction conditions (e.g., Boc stability under basic/anhydrous environments) .

- Deprotection Monitoring : Track via TLC or in-line IR to confirm complete removal without side reactions .

How does the quinuclidine moiety influence the compound’s interaction with biological targets?

Q. Advanced

- Conformational Rigidity : Quinuclidine’s bicyclic structure restricts rotation, enhancing binding entropy. Compare with flexible analogs (e.g., piperidine) via SPR or ITC .

- Hydrophobic Pocket Fit : Docking studies show quinuclidine fills hydrophobic pockets in kinases (e.g., c-Met’s ATP-binding site), increasing affinity .

- pKa Modulation : The basic nitrogen (pKa ~8.5) may form salt bridges with acidic residues (e.g., Asp1222 in c-Met) .

What analytical methods quantify trace impurities in 3-Fluoro-4-(quinuclidin-3-yloxy)aniline batches?

Q. Basic

- HPLC-UV/FLD : Use C18 columns (ACN/water gradient) to separate impurities. FLD enhances sensitivity for aromatic amines .

- LC-MS/MS : Identify impurities >0.1% via fragmentation patterns (e.g., dehalogenation products) .

- Elemental Analysis : Confirm stoichiometry (C, H, N, F) to detect synthetic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.